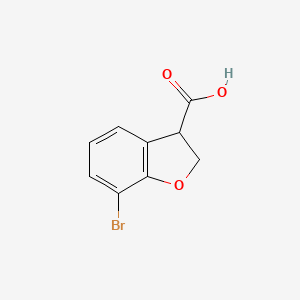
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2,3-dihydro-1-benzofuran-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones or aldehydes, while reduction can produce benzofuran alcohols or aldehydes. Substitution reactions can result in various benzofuran derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its antimicrobial, antiviral, or anticancer effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound has a similar bromine substitution but differs in the core structure, containing a benzothiadiazole ring instead of a benzofuran ring.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound lacks the bromine substitution and has a carboxylic acid group at a different position.
Uniqueness
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7BrO3 |
|---|---|
Peso molecular |
243.05 g/mol |
Nombre IUPAC |
7-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
Clave InChI |
BORNSDMZMAQBAY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C(=CC=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


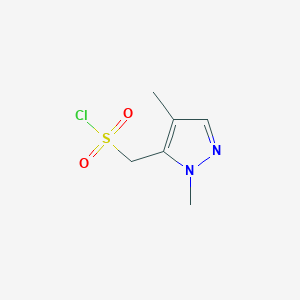
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
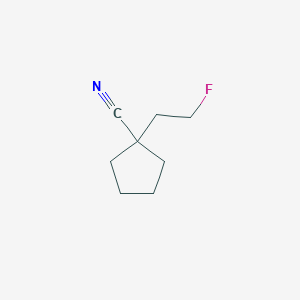
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
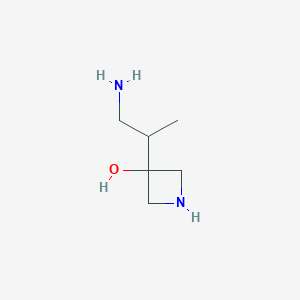
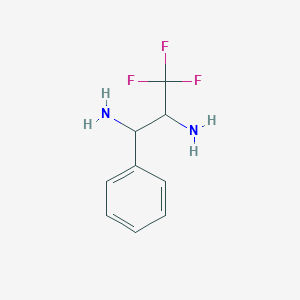

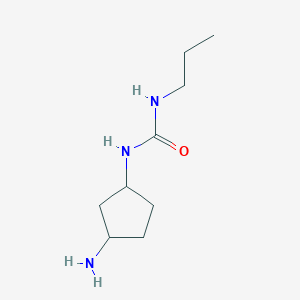
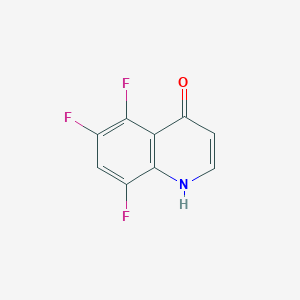

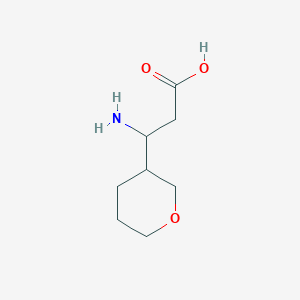
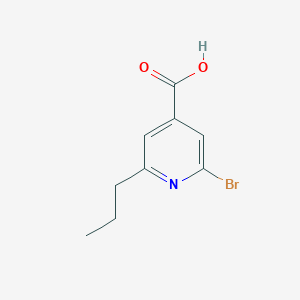
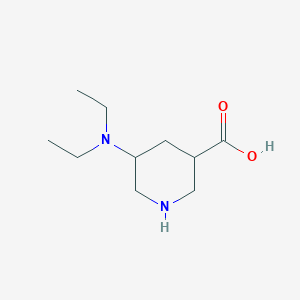
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
